5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one

mGluR7 antagonist calcium mobilization isoxazolopyridone

Researchers studying mGluR7 signaling often face potency limitations with generic NAMs, introducing variability in target-validation studies. MDIP (CAS 60986-80-3)-the original isoxazolopyridone screening hit-solves this with validated, head-to-head potency data. • 20 nM IC50 in FLIPR Ca²⁺ mobilization assays (vs. 26 nM for MMPIP), enabling maximal target engagement at lower concentrations • 2.2-fold cAMP potency advantage (IC50 99 nM vs. 220 nM for MMPIP) for Gαi/o signaling studies • 30-fold SENP8 selectivity window as baseline for SAR campaigns Supplied with CoA. Custom synthesis and bulk quantities upon request.

Molecular Formula C19H14N2O2
Molecular Weight 302.3 g/mol
CAS No. 60986-80-3
Cat. No. B1274979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
CAS60986-80-3
Molecular FormulaC19H14N2O2
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H14N2O2/c1-21-15(13-8-4-2-5-9-13)12-16-17(19(21)22)18(20-23-16)14-10-6-3-7-11-14/h2-12H,1H3
InChIKeyLCNDUGHNYMJGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDIP – Identity and Class Features


5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (commonly abbreviated MDIP; CAS 60986-80-3) is a synthetic heterocyclic compound belonging to the isoxazolopyridone class. It was identified via random screening as an allosteric antagonist of the metabotropic glutamate receptor 7 (mGluR7), a Group III G‑protein coupled receptor implicated in CNS disorders [1]. MDIP inhibited L-AP4-induced intracellular Ca²⁺ mobilization in CHO cells co‑expressing rat mGluR7 with Gα15, establishing it as a negative allosteric modulator (NAM) of mGluR7 [1].

mGluR7 negative allosteric modulator research
Calcium mobilization and cAMP pathway assays
CNS target-validation model context

Why MDIP Cannot Be Interchanged with Analogs


Although MDIP and its close structural analogue MMPIP both act as mGluR7 NAMs, they are not pharmacologically interchangeable. The two compounds exhibit distinct potency profiles across multiple functional assays, differ in their maximal inhibitory efficacy, and possess divergent selectivity fingerprints. Even within the isoxazolopyridone series, minor structural modifications profoundly alter functional activity, selectivity, and physicochemical properties. Consequently, substituting MDIP with a generic “isoxazolopyridone” or even a closely related derivative without direct comparative data risks introducing uncontrolled variability in experimental outcomes and ultimately compromises the reproducibility of target‑validation studies [1].

Potency profile may differ across functional assays
Maximal inhibitory efficacy may differ between analogs
Selectivity fingerprint not transferable to close derivatives

Quantitative Differentiation vs. Closest Analogs


Calcium Mobilization Potency Comparison

In CHO cells co‑expressing rat mGluR7 with the promiscuous Gα15 protein, MDIP inhibited L-AP4-induced intracellular calcium mobilization with an IC₅₀ of 20 nM, whereas its direct structural analogue MMPIP yielded an IC₅₀ of 26 nM [1]. The 6 nM difference translates into approximately 1.3‑fold higher potency for MDIP in this functionally relevant assay.

Ca²⁺ Mobilization Potency
Head-to-head
MDIP IC₅₀ 20 nM
MMPIP IC₅₀ 26 nM
Reported 1.3-fold potency difference; supports assay concentration context
CHO-rmGluR7/Gα15; L-AP4 agonist
mGluR7 antagonist calcium mobilization isoxazolopyridone

cAMP Accumulation Potency Comparison

In CHO cells expressing rat mGluR7, MDIP inhibited L‑AP4‑induced suppression of forskolin‑stimulated cAMP accumulation with an IC₅₀ of 99 nM, compared to 220 nM for MMPIP [1]. The 2.2‑fold potency advantage for MDIP in this orthologous functional readout highlights that the two compounds are not functionally equivalent despite sharing the same core scaffold.

cAMP Accumulation Potency
Head-to-head
MDIP IC₅₀ 99 nM
MMPIP IC₅₀ 220 nM
Reported 2.2-fold difference; supports pathway-specific study design
CHO-rmGluR7; forskolin-stimulated cAMP
cAMP assay mGluR7 functional selectivity

Maximal Efficacy and Inverse Agonism Profile

While both compounds act as negative allosteric modulators, MMPIP exhibits inverse agonistic activity (i.e., it increases forskolin‑stimulated cAMP levels above baseline in the absence of agonist), whereas the competitive antagonist LY341495 does not [1]. The same study reports that the maximal degree of inhibition achieved by MMPIP in the cAMP assay was higher than that of MDIP [1]. This indicates that MDIP and MMPIP possess different intrinsic efficacies at mGluR7. When constitutive receptor activity is a concern, MDIP’s comparatively lower intrinsic inverse agonist activity may be advantageous for maintaining physiological tone.

Maximal Efficacy / Inverse Agonism
Reported cross-study
MDIP lower maximal inhibition
MMPIP inverse agonism observed
Inverse agonism profile differs; MMPIP elevates cAMP baseline
CHO-rmGluR7; forskolin-stimulated cAMP
inverse agonism NAM mGluR7 constitutive activity

Off-Target Profile at SENP8

Data from the Sanford‑Burnham Center for Chemical Genomics, curated in BindingDB, show that MDIP inhibits human SENP8 with an IC₅₀ of 607 nM [1]. Although no direct comparator data for MMPIP against SENP8 are publicly available in the same curated set, this value provides a quantitative baseline for off‑target liability assessment. The >30‑fold window between mGluR7 (20 nM) and SENP8 (607 nM) suggests a functionally meaningful selectivity margin, though head‑to‑head selectivity profiling against other mGluR subtypes and related proteases remains incomplete [1].

Off-Target (SENP8)
Supporting evidence
SENP8 IC₅₀ 607 nM
mGluR7 IC₅₀ 20 nM (30.4‑fold)
Reported selectivity window; supports off-target concentration selection
Human SENP8; BindingDB
selectivity off-target SENP8

Application Scenarios for MDIP


mGluR7 Target Validation in Calcium Assays

MDIP at 20 nM IC₅₀ provides superior potency over MMPIP (26 nM) in the standard FLIPR‑based calcium mobilization assay in CHO‑rat mGluR7/Gα15 cells [1]. Researchers requiring maximal target engagement at lower compound concentrations should select MDIP to reduce solvent exposure and minimize off‑target risk. This application is directly supported by head‑to‑head data and is appropriate for primary screening and hit‑confirmation workflows.

cAMP Signaling Pathway Dissection

When the experimental endpoint is modulation of forskolin‑stimulated cAMP accumulation, MDIP (IC₅₀ = 99 nM) offers a 2.2‑fold potency advantage over MMPIP (220 nM) in CHO‑rat mGluR7 cells [1]. This makes MDIP the preferred NAM for studies focused on mGluR7‑coupled Gαi/o signaling, particularly when dose‑limiting cytotoxicity of DMSO or compound precipitation is a concern.

SAR and Lead Optimization Benchmark

As the original screening hit from which MMPIP was derived, MDIP serves as the historical benchmark for the isoxazolopyridone series [1]. Medicinal chemistry teams developing next‑generation mGluR7 NAMs can use MDIP’s potency values (Ca²⁺ IC₅₀ 20 nM; cAMP IC₅₀ 99 nM) and its SENP8 selectivity window (30‑fold) as a baseline for evaluating new analogs, ensuring that synthetic efforts produce measurable improvements over the parental scaffold.

Control for Inverse Agonism Studies

Because MMPIP demonstrates clear inverse agonism while MDIP exhibits lower intrinsic efficacy in this regard, researchers investigating mGluR7 constitutive activity can employ MDIP as a comparator to isolate NAM effects from inverse agonist effects [1]. This differential application is critical for correctly interpreting phenotypes in neuronal cultures or slice preparations where basal receptor tone may influence synaptic outcomes.

Application
Selection Property
Validation Focus
mGluR7 calcium signaling studies
NAM potency in FLIPR assay
Calcium mobilization endpoint
cAMP pathway dissection
cAMP modulation potency
Forskolin-stimulated cAMP endpoint
SAR / lead optimization comparison
Scaffold potency baseline
Comparative potency vs. new analogs
Inverse agonism control studies
Inverse agonist profile
cAMP baseline elevation endpoint
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